4-(Piperazine-1-sulfonyl)benzamide
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Overview
Description
4-(Piperazine-1-sulfonyl)benzamide is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . This compound features a benzamide group attached to a piperazine ring through a sulfonyl linkage. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including 4-(Piperazine-1-sulfonyl)benzamide, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the benzamide ring can introduce various functional groups .
Scientific Research Applications
4-(Piperazine-1-sulfonyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Piperazine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to biological targets . The sulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Piperazine-1-sulfonyl)benzamide include:
- 4-(Piperazine-1-carbonyl)benzamide
- 4-(Piperazine-1-sulfonyl)aniline
- 4-(Piperazine-1-sulfonyl)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and sulfonyl groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3O3S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-piperazin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C11H15N3O3S/c12-11(15)9-1-3-10(4-2-9)18(16,17)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) |
InChI Key |
XRNAJCWCVFBQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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